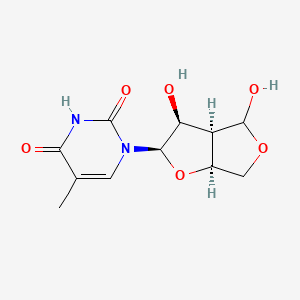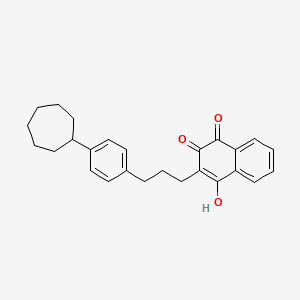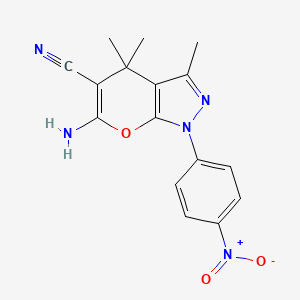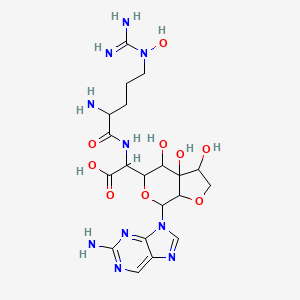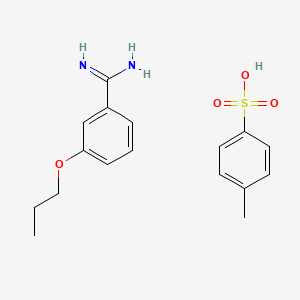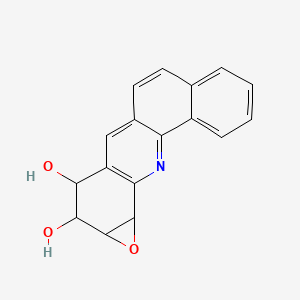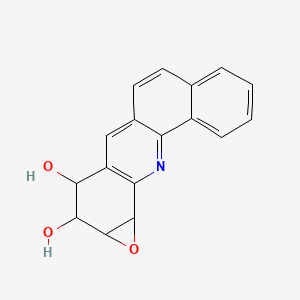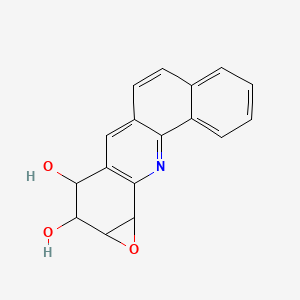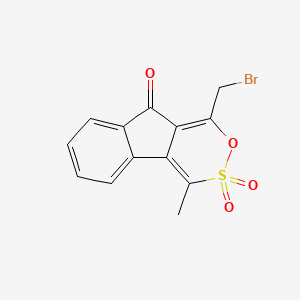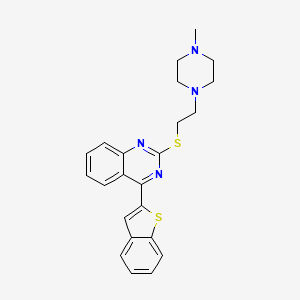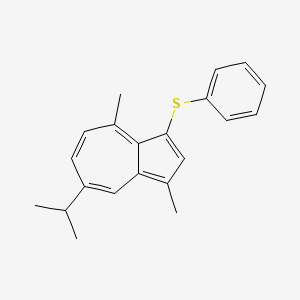
2,2'-Dithiobis(N,N-diphenylbenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(N,N-diphenylbenzamide) is a chemical compound characterized by the presence of two benzamide groups connected through a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N,N-diphenylbenzamide) typically involves the reaction of N,N-diphenylbenzamide with a disulfide-forming reagent. One common method includes the use of thiol compounds under oxidative conditions to form the disulfide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of an oxidizing agent like iodine or hydrogen peroxide.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N,N-diphenylbenzamide) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
2,2’-Dithiobis(N,N-diphenylbenzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamide derivatives.
科学的研究の応用
2,2’-Dithiobis(N,N-diphenylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of disulfide-containing therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2’-Dithiobis(N,N-diphenylbenzamide) involves the formation and cleavage of the disulfide bond. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. The disulfide bond can be cleaved under reducing conditions, releasing the original thiol groups. This reversible redox behavior is crucial in various biological and chemical processes.
類似化合物との比較
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of phenyl groups.
2,2’-Dithiobis(N-ethylbenzamide): Similar structure but with ethyl groups instead of phenyl groups.
2,2’-Dithiobis(N-propylbenzamide): Similar structure but with propyl groups instead of phenyl groups.
Uniqueness
2,2’-Dithiobis(N,N-diphenylbenzamide) is unique due to the presence of diphenyl groups, which provide additional steric hindrance and electronic effects. These properties can influence the reactivity and stability of the compound, making it distinct from its analogs with simpler alkyl groups.
特性
CAS番号 |
78010-10-3 |
|---|---|
分子式 |
C38H28N2O2S2 |
分子量 |
608.8 g/mol |
IUPAC名 |
2-[[2-(diphenylcarbamoyl)phenyl]disulfanyl]-N,N-diphenylbenzamide |
InChI |
InChI=1S/C38H28N2O2S2/c41-37(39(29-17-5-1-6-18-29)30-19-7-2-8-20-30)33-25-13-15-27-35(33)43-44-36-28-16-14-26-34(36)38(42)40(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H |
InChIキー |
UYDBRJGZWRRGOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


